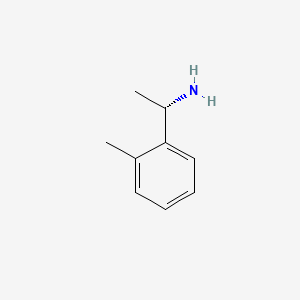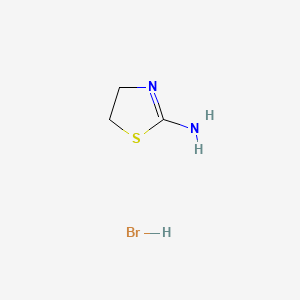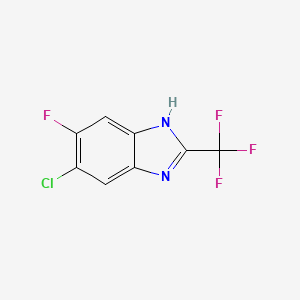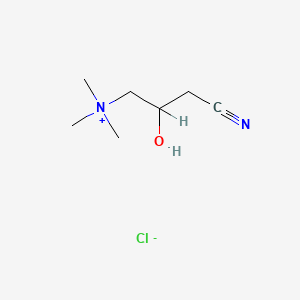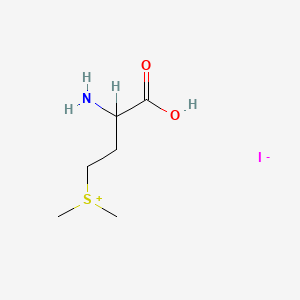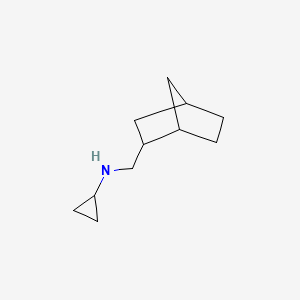
3-クロロ-4-フェノキシアニリン
概要
説明
3-Chloro-4-phenoxyaniline is a chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 . It is used in various laboratory experiments and research, particularly in the field of materials science.
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-phenoxyaniline consists of a benzene ring with a chlorine atom and an amino group attached to it. This structure is further connected to another benzene ring through an oxygen atom .科学的研究の応用
化学合成
“3-クロロ-4-フェノキシアニリン”は、様々な化学合成プロセスで使用されています。 より複雑な分子の合成におけるビルディングブロックとしてよく使用されます .
4-フェノキシアニリン-3'-ブロモプロピオンアミドの調製
この化合物は、4-フェノキシアニリン-3'-ブロモプロピオンアミドの調製に使用されてきました 。これは、臭素化化合物の合成におけるその潜在的な用途を示しています。
HIV研究
興味深いことに、"3-クロロ-4-フェノキシアニリン"は、HIV gp120-CD4相互作用の潜在的な阻害剤の設計、合成、評価に使用されてきました 。これは、新しい抗ウイルス薬の開発に役立つ可能性があることを示唆しています。
材料科学
材料科学の分野では、"3-クロロ-4-フェノキシアニリン"は、ユニークな特性を持つ新素材の開発に使用できる可能性があります .
クロマトグラフィー
そのユニークな化学構造を考えると、"3-クロロ-4-フェノキシアニリン"は、混合物を分離するために使用される方法であるクロマトグラフィーに使用できる可能性があります .
分析化学
“3-クロロ-4-フェノキシアニリン”は、様々な分析技術における試薬または標準物質として使用できるため、分析化学にも応用できる可能性があります .
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds can interact with various enzymes and receptors in the body .
Mode of Action
It is suggested that similar compounds might interfere with carotenoid biosynthesis or inhibit the enzyme protoporphyrinogen oxidase (ppo) . Both mechanisms could result in the observed whole-plant effect of bleaching .
Biochemical Pathways
It is known that similar compounds can inhibit the enzyme protoporphyrinogen oxidase (ppo), which leads to an accumulation of protoporphyrin ix in the plant cells . This is a potent photosensitizer which activates oxygen, leading to lipid peroxidation .
Pharmacokinetics
It is known that similar compounds can have varying degrees of solubility in water and organic solvents, which can impact their bioavailability .
Result of Action
Similar compounds can cause chlorosis and desiccation in plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-phenoxyaniline. For instance, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other chemicals . .
生化学分析
Biochemical Properties
3-Chloro-4-phenoxyaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics in the body . These interactions often involve the binding of 3-Chloro-4-phenoxyaniline to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity. Additionally, 3-Chloro-4-phenoxyaniline can bind to other proteins such as albumin and transferrin, affecting their transport and distribution functions within the body .
Cellular Effects
The effects of 3-Chloro-4-phenoxyaniline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Chloro-4-phenoxyaniline has been shown to affect the expression of genes involved in detoxification processes, thereby altering the cell’s response to toxic substances . It also impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in the metabolic flux and the levels of various metabolites.
Molecular Mechanism
At the molecular level, 3-Chloro-4-phenoxyaniline exerts its effects through several mechanisms. One primary mechanism involves the binding of 3-Chloro-4-phenoxyaniline to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, 3-Chloro-4-phenoxyaniline can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-phenoxyaniline can change over time due to its stability and degradation properties. Studies have shown that 3-Chloro-4-phenoxyaniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to 3-Chloro-4-phenoxyaniline in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-phenoxyaniline vary with different dosages in animal models. At lower doses, 3-Chloro-4-phenoxyaniline may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have identified threshold doses beyond which the compound’s toxic effects become pronounced, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in experimental settings to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
3-Chloro-4-phenoxyaniline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of 3-Chloro-4-phenoxyaniline, leading to the formation of various metabolites. The metabolic pathways of 3-Chloro-4-phenoxyaniline also involve conjugation reactions with glutathione and other cofactors, which aid in the detoxification and excretion of the compound . These metabolic processes are crucial for maintaining cellular homeostasis and preventing the accumulation of toxic intermediates.
Transport and Distribution
The transport and distribution of 3-Chloro-4-phenoxyaniline within cells and tissues are mediated by specific transporters and binding proteins . For instance, albumin and transferrin play essential roles in the systemic distribution of 3-Chloro-4-phenoxyaniline, facilitating its transport to various tissues . Additionally, the compound’s interactions with cellular transporters influence its uptake and efflux across cell membranes, affecting its intracellular localization and accumulation .
Subcellular Localization
The subcellular localization of 3-Chloro-4-phenoxyaniline is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, 3-Chloro-4-phenoxyaniline can be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localizations are essential for the compound’s role in modulating cellular processes and biochemical reactions.
特性
IUPAC Name |
3-chloro-4-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJFBKCMYYAWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277571 | |
| Record name | 3-CHLORO-4-PHENOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5335-29-5 | |
| Record name | 3-CHLORO-4-PHENOXYANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-CHLORO-4-PHENOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-chloro-4-phenoxyaniline differ from other phenoxyaniline analogs in its interaction with CYP2B enzymes?
A1: The research paper highlights a key difference between 3-chloro-4-phenoxyaniline and other phenoxyaniline analogs in their interaction with CYP2B enzymes. While most analogs show a consistent relationship between their spectral binding constants (KS) and their ability to inhibit the enzyme (IC50), 3-chloro-4-phenoxyaniline demonstrates a significant discrepancy between these two values []. This suggests a more complex interaction with the enzyme that goes beyond simple binding affinity. The researchers suggest that this difference might be attributed to the influence of redox partners, such as cytochrome P450 oxidoreductase (POR) and cytochrome b5, on the binding and metabolism of 3-chloro-4-phenoxyaniline by CYP2B6 [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)
![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)
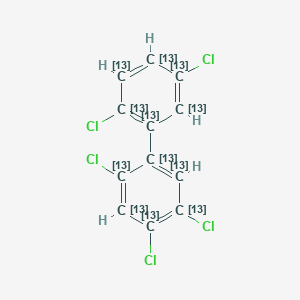


![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)
